molecular formula C6H9N3 B121225 2-(Aminomethyl)pyridin-3-amine CAS No. 144288-50-6

2-(Aminomethyl)pyridin-3-amine

Cat. No.: B121225
CAS No.: 144288-50-6
M. Wt: 123.16 g/mol
InChI Key: JNMQCKCNKPZZLC-UHFFFAOYSA-N
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Description

Overview of Pyridine (B92270) Derivatives in Chemical Sciences

Pyridine, a heterocyclic organic compound with the chemical formula C5H5N, and its derivatives are fundamental building blocks in chemistry. nih.gov They are structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. nih.gov This substitution has profound effects on the molecule's properties, making pyridine and its derivatives highly versatile.

Pyridine derivatives are integral to numerous fields:

Medicinal Chemistry : A vast number of pharmaceuticals contain a pyridine ring. iucr.org These compounds exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. nih.govcymitquimica.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a nucleophilic center, which is crucial for its interaction with biological targets. rsc.org

Agrochemicals : Many herbicides and pesticides are based on pyridine structures.

Catalysis and Synthesis : Pyridine is used as a solvent and a catalyst in organic reactions. nih.gov Its derivatives are also employed as ligands in coordination chemistry.

Materials Science : Pyridine-containing polymers and dyes have found various industrial applications.

The versatility of pyridine derivatives stems from the ability to modify the pyridine ring with various functional groups, leading to a wide array of chemical and physical properties.

Significance of Aminomethyl and Amine Functionalities

The presence of both a primary amine (-NH2) and an aminomethyl (-CH2NH2) group on the pyridine ring of 2-(Aminomethyl)pyridin-3-amine is a key feature that dictates its chemical reactivity and potential applications.

Amine Group (-NH2) : Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair of electrons. semanticscholar.org This lone pair makes them basic and nucleophilic. In pharmaceuticals, amine functionalities are crucial for improving solubility, bioavailability, and the ability to cross biological barriers like the blood-brain barrier. ikm.org.my They are fundamental to the structure of amino acids, the building blocks of proteins. semanticscholar.org The position of the amino group on an aromatic ring can significantly influence the molecule's electronic properties and reactivity.

Aminomethyl Group (-CH2NH2) : The aminomethyl group is also a primary amine, but it is separated from the pyridine ring by a methylene (B1212753) (-CH2-) bridge. This separation provides conformational flexibility, which can be advantageous for binding to biological targets like enzymes. The aminomethyl group is a common feature in many biologically active compounds and is often used as a linker or a key interacting moiety in drug design. chemicalbook.com For instance, aminomethyl-pyridines have been investigated as inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4). google.com

The combination of these two groups in this compound provides multiple sites for chemical reactions, such as acylation, alkylation, and formation of metal complexes, making it a versatile building block for more complex molecules. cymitquimica.comlgcstandards.com

Research Trajectory and Current State of Knowledge

Specific academic research focusing exclusively on this compound is limited. However, its identity is established in chemical databases and by suppliers of research chemicals. The compound is also known by its synonym, 3-Amino-2-pyridinemethanamine. sigmaaldrich.com

One of the few documented applications for this compound is its potential use in the synthesis of pteridines, which are being investigated as hypouricemic agents for the treatment of conditions like gout. researchgate.net

The research trajectory for this compound is likely to follow that of other diamino-substituted pyridines and aminomethylpyridines. The isomeric compound, 6-(aminomethyl)pyridin-3-amine, for example, is noted as a building block in medicinal chemistry and organic synthesis with potential applications in drug development. cymitquimica.com Similarly, derivatives of 3-aminomethyl pyridine have been synthesized and evaluated for antimicrobial and anticancer activities.

Given the established importance of related structures, the future research trajectory for this compound will likely involve:

Development of efficient synthesis methods.

Exploration of its coordination chemistry with various metal ions to create novel catalysts or materials.

Synthesis of new derivatives for evaluation in medicinal chemistry, particularly as enzyme inhibitors or receptor ligands.

Investigation of its potential in materials science , for example, in the formation of polymers or functional coatings.

The current state of knowledge positions this compound as a promising but underexplored chemical entity. Its structural features suggest a high potential for discovery in various areas of chemical and pharmaceutical sciences.

Chemical Compound Data

Compound Name
This compound
3-Amino-2-pyridinemethanamine
6-(Aminomethyl)pyridin-3-amine
3-Aminomethyl pyridine
Benzene
Pteridine (B1203161)
Pyridine

Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₉N₃ researchgate.net
Molecular Weight 123.16 g/mol researchgate.net
CAS Number 144288-50-6 sigmaaldrich.com
Synonyms 3-Amino-2-pyridinemethanamine sigmaaldrich.com

Chemical Properties of this compound Dihydrochloride

PropertyValueSource
Molecular Formula C₆H₉N₃ • 2(HCl) sigmaaldrich.com
Molecular Weight 196.08 g/mol sigmaaldrich.com
CAS Number 1337881-99-8 sigmaaldrich.com
Alternate CAS Number 144288-50-6 sigmaaldrich.com
IUPAC Name This compound dihydrochloride sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(aminomethyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c7-4-6-5(8)2-1-3-9-6/h1-3H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMQCKCNKPZZLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40579902
Record name 2-(Aminomethyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40579902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144288-50-6
Record name 2-(Aminomethyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40579902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 2-(Aminomethyl)pyridin-3-amine

Established synthetic routes are foundational for the reliable production of this compound. These methods have been refined over time to optimize yield, purity, and scalability. The primary precursor for these routes is often a substituted 2-cyanopyridine.

A prevalent and effective method for the synthesis of 2-(aminomethyl)pyridine derivatives is the catalytic hydrogenation of the corresponding 2-cyanopyridine. This reaction involves the reduction of the nitrile group (-CN) to a primary amine group (-CH₂NH₂). The presence of an amino group at the 3-position of the starting material, 3-amino-2-cyanopyridine, allows for the direct synthesis of the target compound.

The choice of catalyst is critical for the efficiency and selectivity of the hydrogenation process. Noble metal catalysts such as palladium and platinum, as well as non-precious metal catalysts like Raney nickel, are commonly employed. sci-hub.se

Raney Nickel: Raney nickel is a versatile and highly active catalyst frequently used for the hydrogenation of nitriles. orgsyn.org It is particularly effective for low-pressure hydrogenations. orgsyn.org The catalyst is typically prepared by treating a nickel-aluminum alloy with a concentrated sodium hydroxide solution, which leaches out the aluminum, leaving a porous, high-surface-area nickel catalyst. orgsyn.org Different "W-grade" preparations of Raney nickel (from W-1 to W-7) exist, with W-6 being noted for its high activity under mild conditions, comparable to platinum and palladium catalysts. sci-hub.se The activity of Raney nickel allows for the hydrogenation of various functional groups, including nitriles and pyridinoid nuclei, under conditions of temperature and pressure typically used with noble metal catalysts. sci-hub.seorgsyn.org

Other catalyst systems can also be utilized, including:

Palladium on Charcoal (Pd/C): This is another common catalyst for hydrogenation. For instance, 3-chloro-2-cyano-5-trifluoromethylpyridine can be hydrogenated using 5% palladium on charcoal. google.com

Rhodium-Molybdenum (Rh-MoOx/SiO₂): This heterogeneous catalyst has shown effectiveness in the selective hydrogenation of amino acids to amino alcohols, suggesting its potential applicability in related reductions while retaining molecular configuration. rsc.org

The optimization of reaction conditions is crucial for maximizing the yield of the desired aminomethylpyridine and minimizing side reactions. Key parameters include the choice of solvent, reaction temperature, and hydrogen pressure.

Solvent: The choice of solvent can significantly influence the reaction. Alcohols, such as methanol (B129727) and ethanol, are frequently used. sci-hub.segoogle.com Aqueous solutions, often with the addition of an acid or a base, are also common. For example, the hydrogenation of 3-cyanopyridine has been carried out in aqueous acetic acid. google.comgoogle.com

Temperature and Pressure: Hydrogenations are often performed at temperatures ranging from ambient (20-30°C) to elevated temperatures (up to 135°C), depending on the catalyst's activity and the substrate's reactivity. google.comresearchgate.net Hydrogen pressure can also vary widely, from atmospheric pressure (1 atm) to higher pressures (up to 10 bar or more). google.comgoogle.comresearchgate.net Low-pressure hydrogenations (15 to 45 p.s.i.) are often feasible with highly active catalysts like W-6 Raney nickel. sci-hub.se

The following table summarizes typical conditions for the catalytic hydrogenation of cyanopyridine derivatives.

ParameterConditionSource
Catalyst Raney Nickel google.comgoogle.com
5% Palladium on Charcoal google.com
Solvent Methanol, Ethanol sci-hub.segoogle.com
Aqueous Acetic Acid google.comgoogle.com
Water google.com
Temperature 10 - 30°C google.com
20 - 30°C google.com
up to 135°C researchgate.net
Hydrogen Pressure 0.5 - 3 bar google.com
1 atmosphere google.com
3 - 10 bar researchgate.net

Beyond direct catalytic hydrogenation, other synthetic methodologies provide alternative pathways to this compound and its precursors.

An important variation of the catalytic hydrogenation method involves performing the reaction in the presence of a strong acid, such as hydrochloric acid (HCl). google.com For example, the hydrogenation of 3-chloro-2-cyano-5-trifluoromethylpyridine is carried out in methanol with concentrated hydrochloric acid under a hydrogen atmosphere. google.com This process directly yields the hydrochloride salt of the corresponding 2-aminomethylpyridine, which can be advantageous for product isolation and stability. google.com The presence of the acid helps to prevent the poisoning of the catalyst by the amino group of the product and suppresses the formation of side products from the coupling of amino intermediates. google.com

Example Reaction Conditions:

Substrate: 3-chloro-2-cyano-5-trifluoromethylpyridine

Catalyst: 5% Palladium on charcoal

Solvent: Methanol

Reagent: Concentrated Hydrochloric Acid

Pressure: 1 atmosphere of hydrogen

Temperature: 20°C

Yield: 95-97% (of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine hydrochloride) google.com

2-(Aminomethyl)pyridine and its derivatives are valuable precursors in cyclocondensation reactions for the synthesis of more complex heterocyclic systems. One such application is the synthesis of imidazo[1,5-a]pyridines. beilstein-journals.org In this reaction, a 2-(aminomethyl)pyridine acts as the nucleophilic substrate. beilstein-journals.org

The process involves the reaction of 2-(aminomethyl)pyridine with a nitroalkane that has been electrophilically activated. This activation is typically achieved using a mixture of phosphorous acid in polyphosphoric acid (PPA). beilstein-journals.org The reaction proceeds through the initial nucleophilic attack of the primary amino group of the 2-(aminomethyl)pyridine on the activated nitroalkane. beilstein-journals.org This is followed by an intramolecular cyclization involving the pyridine (B92270) ring's nitrogen atom, leading to the formation of the fused imidazo[1,5-a]pyridine (B1214698) ring system. beilstein-journals.org While this method demonstrates a subsequent reaction of a 2-(aminomethyl)pyridine, it highlights the utility of this class of compounds as building blocks in constructing fused heterocyclic scaffolds. beilstein-journals.org

Alternative Synthetic Strategies

Derivatization of Pyridine Carboxylic Acids

A plausible synthetic route to this compound from a pyridine carboxylic acid precursor involves a multi-step process. This pathway leverages the reactivity of the carboxylic acid group and subsequent functional group interconversions.

A key intermediate in this synthetic approach is 3-Amino-2-pyridinecarbonitrile. This compound, featuring an amino group at the 3-position and a cyano group at the 2-position of the pyridine ring, is a versatile building block for fused heterocyclic systems. The synthesis of 3-Amino-2-cyanopyridine can be achieved from 2-cyanopyridine through nitration to yield 2-cyano-3-nitropyridine, followed by reduction of the nitro group to an amino group using reducing agents like iron or zinc powder in an acidic medium. pipzine-chem.com

Once 3-Amino-2-cyanopyridine is obtained, the subsequent and final step is the reduction of the cyano group to an aminomethyl group. The catalytic reduction of cyanopyridines is a known method for producing aminomethylpyridines. This transformation can be accomplished through catalytic hydrogenation, for instance, using palladium on carbon as a catalyst. This reduction directly yields the target compound, this compound.

A summary of this proposed synthetic pathway is presented in the table below.

Table 1: Proposed Synthetic Pathway from 2-Pyridinecarboxylic Acid

Step Starting Material Reagents and Conditions Intermediate/Product
1 2-Pyridinecarboxylic Acid 1. SOCl₂ or similar; 2. NH₄OH 2-Pyridinecarboxamide
2 2-Pyridinecarboxamide Dehydrating agent (e.g., P₂O₅, POCl₃) 2-Cyanopyridine
3 2-Cyanopyridine Mixed acid (HNO₃/H₂SO₄) 2-Cyano-3-nitropyridine
4 2-Cyano-3-nitropyridine Reducing agent (e.g., Fe/HCl, SnCl₂/HCl) 3-Amino-2-cyanopyridine
5 3-Amino-2-cyanopyridine Catalytic Hydrogenation (e.g., H₂, Pd/C) This compound

Advanced Synthetic Approaches and Innovations

Beyond traditional derivatization methods, advanced synthetic strategies offer more efficient and novel routes to this compound and its complex derivatives. These approaches include multi-component reactions, selective functionalization, and green chemistry methodologies.

Multi-component Reactions for Complex Derivatives

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is highly efficient and aligns with the principles of green chemistry by reducing the number of synthetic steps and waste generation. nih.gov

The synthesis of substituted pyridines, including 2-aminopyridines, has been successfully achieved through various MCRs. For instance, a three-component synthesis of polysubstituted pyridines has been developed based on the Diels-Alder reactions of 2-azadienes generated in situ. nih.gov Another example is the one-pot, four-component reaction of aldehydes, malononitrile, an active methylene (B1212753) compound, and an amine to produce highly substituted pyridines. While not directly yielding this compound, these MCRs can be adapted to synthesize complex derivatives by choosing appropriate starting materials that contain the necessary functionalities or can be easily converted to them.

The table below summarizes representative MCRs for the synthesis of substituted pyridines.

Table 2: Examples of Multi-component Reactions for Pyridine Synthesis

Reaction Type Components Catalyst/Conditions Product Type
Hantzsch-type β-ketoester, aldehyde, ammonia Heat Dihydropyridine (requires oxidation)
Bohlmann-Rahtz Enamine, α,β-unsaturated ketone Heat Substituted Pyridine
Guareschi-Thorpe Cyanoacetamide, 1,3-dicarbonyl compound Base 2-Pyridone
Four-component Aldehyde, malononitrile, active methylene compound, amine Varies Highly substituted 2-aminopyridine (B139424)

Selective Functionalization Strategies

The regioselective functionalization of the pyridine ring is a significant challenge in organic synthesis due to the electronic nature of the heterocycle. nih.gov Directing the introduction of substituents to the C2 and C3 positions specifically requires sophisticated strategies.

One approach involves the directed metallation of the pyridine ring. By using a directing group, it is possible to achieve selective deprotonation at a specific position, followed by quenching with an electrophile. For instance, the metallation of 2-chloropyridine can be directed to the C3 position, allowing for the introduction of a functional group that can later be elaborated. rsc.org

Another strategy is the functionalization of pre-functionalized pyridines. For example, starting with a 2-fluoropyridine or a 2,3-difluoropyridine, selective nucleophilic aromatic substitution or lithiation can be employed to introduce substituents at specific vacant positions. acs.org The inherent reactivity of different positions on the pyridine ring can be exploited to achieve the desired substitution pattern.

Recent advances have also focused on the C-H functionalization of pyridines, which avoids the need for pre-functionalized starting materials. nih.gov While functionalization at the C2 and C4 positions is more common, methods for C3 functionalization are emerging.

Green Chemistry Approaches in Synthesis

Green chemistry principles aim to design chemical processes that are environmentally benign. In the context of synthesizing this compound, this can involve the use of safer solvents, milder reaction conditions, and processes that minimize waste.

Microwave-assisted organic synthesis has emerged as a green chemistry tool that can significantly reduce reaction times and improve yields in the synthesis of pyridine derivatives. nih.govresearchgate.netsemanticscholar.org One-pot reactions, often coupled with microwave irradiation, provide an efficient and environmentally friendly route to highly substituted pyridines. For example, the one-pot, four-component synthesis of novel pyridine derivatives has been achieved under microwave irradiation in ethanol, offering excellent yields and short reaction times. nih.govresearchgate.net

The use of dimethyl sulfoxide (DMSO) as a solvent at room temperature has also been shown to be an effective and greener alternative for certain multi-component reactions leading to pyridine derivatives. nih.gov Furthermore, the development of catalytic methods that can proceed under mild conditions with high atom economy contributes to the green synthesis of these compounds. The use of biocatalysis, though still an emerging area for this specific target, holds promise for future environmentally friendly synthetic routes.

The following table lists the compounds mentioned in this article.

Mechanistic Investigations of Reactions Involving 2 Aminomethyl Pyridin 3 Amine

Nucleophilic Substitution Reactions

The presence of two amino groups with different electronic properties makes 2-(Aminomethyl)pyridin-3-amine a potent nucleophile. Both the aromatic and the aliphatic amine can participate in nucleophilic substitution reactions, with the relative reactivity depending on the specific electrophile and reaction conditions.

Role of Amino Group as Nucleophile

The nucleophilicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom. In this compound, the aminomethyl group is generally a stronger nucleophile than the aromatic amino group. This is because the lone pair on the nitrogen of the aminomethyl group is localized and more readily available for donation. In contrast, the lone pair on the nitrogen of the aromatic amino group is partially delocalized into the pyridine (B92270) ring, reducing its nucleophilic character.

However, the pyridine ring itself can influence the nucleophilicity. The pyridine nitrogen can be protonated under acidic conditions, which would further deactivate the aromatic amino group towards electrophilic attack.

Reactions with Electrophilic Reagents (e.g., alkyl halides, acyl chlorides)

Alkyl Halides: In reactions with alkyl halides, the more nucleophilic aminomethyl group is expected to be the primary site of alkylation. This reaction typically follows an S(_N)2 mechanism, where the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. The initial product is a secondary amine, which can undergo further alkylation to form tertiary amines and even quaternary ammonium (B1175870) salts, depending on the stoichiometry of the reactants and the reaction conditions. The general mechanism for the initial alkylation is as follows:

Nucleophilic Attack: The lone pair of the aminomethyl nitrogen attacks the electrophilic carbon of the alkyl halide.

Transition State: A pentacoordinate transition state is formed.

Leaving Group Departure: The halide ion departs, resulting in the formation of a protonated secondary amine.

Deprotonation: A base, which could be another molecule of the amine, removes a proton from the nitrogen to yield the neutral secondary amine product.

Acyl Chlorides: The reaction of this compound with acyl chlorides proceeds via a nucleophilic acyl substitution mechanism to form amides. Again, the aminomethyl group is the more reactive nucleophile. The reaction mechanism involves:

Nucleophilic Addition: The aminomethyl nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, breaking the C=O π bond and forming a tetrahedral intermediate.

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the chloride ion as the leaving group.

Deprotonation: A base, such as pyridine or excess amine, removes the proton from the nitrogen to give the final N-substituted amide product.

ElectrophileExpected Major ProductReaction Type
Alkyl Halide (R-X)N-alkyl-2-(aminomethyl)pyridin-3-amineS(_N)2
Acyl Chloride (R-COCl)N-(pyridin-2-ylmethyl)acetamide derivativeNucleophilic Acyl Substitution

Oxidation Reactions to N-oxides

The nitrogen atoms in this compound can be oxidized to form N-oxides. The pyridine ring nitrogen is generally more susceptible to oxidation than the amino groups. Common oxidizing agents for this transformation include hydrogen peroxide, peroxy acids (like m-CPBA), and Caro's acid. The reaction is believed to proceed via the nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the oxidizing agent.

The mechanism for the oxidation of the pyridine nitrogen is as follows:

Nucleophilic Attack: The lone pair of the pyridine nitrogen atom attacks the electrophilic oxygen atom of the peroxy acid.

Proton Transfer: A concerted proton transfer may occur, or a zwitterionic intermediate is formed.

Formation of N-oxide: The O-O bond of the peroxy acid cleaves, resulting in the formation of the pyridine N-oxide and a carboxylic acid byproduct.

Oxidation of the amino groups is also possible but typically requires stronger oxidizing agents or different reaction conditions. The formation of amine oxides from the primary amino groups can also occur. mdpi.com

Reduction Reactions to Amine Derivatives

The pyridine ring of this compound can be reduced to a piperidine (B6355638) ring under certain conditions. This transformation typically requires strong reducing agents and is often carried out via catalytic hydrogenation over platinum, palladium, or nickel catalysts at elevated pressures and temperatures.

A notable method for the reduction of aminopyridines involves the use of samarium diiodide in the presence of water. clockss.org This system has been shown to reduce aminopyridines to piperidines, sometimes with the elimination of the amino group. clockss.org The reduction of a nitromethylpyridine precursor is another synthetic route to obtaining aminomethylpyridine derivatives. google.com

Coordination Mechanisms as a Ligand

This compound is an excellent chelating ligand due to the presence of multiple donor nitrogen atoms. The pyridine nitrogen, the aromatic amine nitrogen, and the aminomethyl nitrogen can all coordinate to a central metal ion. This allows the ligand to act as a bidentate or potentially a tridentate ligand, forming stable chelate rings with metal ions. The specific coordination mode depends on the metal ion, its preferred coordination geometry, the solvent, and the presence of other ligands.

Binding to Metal Ions (e.g., Cu(II), Ni(II), Ru(II), Mn(II))

Copper (II): this compound and its derivatives can form stable complexes with Cu(II) ions. koreascience.kr The ligand typically acts as a bidentate ligand, coordinating through the pyridine nitrogen and the aminomethyl nitrogen to form a five-membered chelate ring. The coordination geometry around the Cu(II) center is often distorted square planar or square pyramidal.

Nickel (II): Similar to copper, Ni(II) forms stable complexes with aminopyridine-based ligands. nih.gov The coordination is expected to involve the pyridine and aminomethyl nitrogens, leading to octahedral or square planar geometries depending on the other ligands present in the coordination sphere.

Ruthenium (II): Ruthenium(II) complexes with 2-(aminomethyl)pyridine have been synthesized and shown to be highly active catalysts for transfer hydrogenation reactions. acs.org In these complexes, the aminomethylpyridine ligand coordinates in a bidentate fashion through the pyridine and aminomethyl nitrogen atoms.

Manganese (II): Manganese(II) complexes with derivatives of 2-aminomethylpyridine have been synthesized and structurally characterized. google.commdpi.com These complexes often exhibit distorted octahedral geometries, with the aminomethylpyridine derivative acting as a bidentate or tridentate ligand.

The table below summarizes the typical coordination behavior of aminopyridine-type ligands with various metal ions.

Metal IonTypical Coordination GeometryLigand Behavior
Cu(II)Distorted Square Planar/PyramidalBidentate (Npyridine, Naminomethyl)
Ni(II)Octahedral/Square PlanarBidentate (Npyridine, Naminomethyl)
Ru(II)OctahedralBidentate (Npyridine, Naminomethyl)
Mn(II)Distorted OctahedralBidentate/Tridentate

Formation of Coordination Complexes

The presence of three nitrogen atoms with available lone pairs of electrons makes this compound an excellent candidate for forming coordination complexes with a wide range of metal ions. The spatial arrangement of these nitrogen donors—the pyridine ring nitrogen (N-py), the primary amine nitrogen (N-amine), and the aminomethyl nitrogen (N-aminomethyl)—allows it to act as a polydentate ligand, leading to the formation of stable metallacycles.

Denticity refers to the number of donor atoms in a single ligand that bind to a central metal ion. Due to its structure, this compound can exhibit variable denticity, primarily acting as a bidentate or tridentate ligand.

Bidentate Coordination: The most common mode of coordination involves chelation through two adjacent nitrogen atoms. Two primary modes are plausible:

N,N'-chelation involving the pyridine ring nitrogen and the nitrogen of the aminomethyl group. This forms a stable five-membered chelate ring, a favored conformation in coordination chemistry. This coordination behavior is well-documented for the simpler analogue, 2-(aminomethyl)pyridine, which readily forms such chelates with metals like copper(II) and ruthenium(II).

N,N'-chelation involving the pyridine ring nitrogen and the nitrogen of the 3-amino group. This would form a less-stable four-membered chelate ring, which is generally disfavored due to ring strain.

Tridentate Coordination: In principle, the molecule could coordinate through all three nitrogen atoms (pyridine, 3-amino, and aminomethyl) to a single metal center, which would be an example of tridentate coordination. This would require the metal ion to have a coordination sphere that can accommodate the specific geometry and bite angles of the ligand. Such coordination is seen in ligands like tris(2-pyridylmethyl)amine (B178826) with iron(III) chloride. researchgate.net

The formation of chelate rings, particularly the five-membered ring involving the aminomethyl group, significantly enhances the thermodynamic stability of the resulting complex compared to coordination with analogous monodentate ligands. This phenomenon is known as the chelate effect.

Table 1: Potential Donor Atoms and Chelation Modes of this compound
Coordination ModeDonor Atoms InvolvedResulting Chelate Ring SizePlausibility
BidentatePyridine-N, Aminomethyl-N5-memberedHighly Favorable
BidentatePyridine-N, 3-Amino-N4-memberedLess Favorable (due to strain)
TridentatePyridine-N, 3-Amino-N, Aminomethyl-NTwo fused rings (4- and 5-membered)Possible, depends on metal ion geometry

The geometry of the final metal complex is dictated by the coordination number and electronic configuration of the metal ion, as well as the denticity and steric profile of the ligand(s). When this compound acts as a chelating ligand, it can promote the formation of several common geometric configurations.

Octahedral Geometry: This is a very common geometry for transition metals with a coordination number of six. Complexes can achieve this configuration in several ways. For instance, two tridentate this compound ligands could coordinate to a single metal center. More commonly, two bidentate ligands could occupy four coordination sites in the equatorial plane, with two other monodentate ligands (e.g., water, halide, or perchlorate (B79767) ions) occupying the axial positions. africanjournalofbiomedicalresearch.com Studies on related aminopyridine complexes with Co(II), Ni(II), and Cu(II) often reveal distorted octahedral structures. nih.govnih.gov For example, copper(II) complexes with 2-(aminomethyl)pyridine have been shown to adopt a distorted octahedral geometry with the two chelating ligands in a trans-position on the square plane and two perchlorate ligands in the axial sites. africanjournalofbiomedicalresearch.com

Square Planar Geometry: This geometry is typical for d⁸ metal ions such as Ni(II), Pd(II), and Pt(II). A square planar complex could be formed by the coordination of two bidentate this compound ligands with the metal ion, with no axial ligands.

The specific geometry adopted can have significant implications for the complex's physical and chemical properties, including its color, magnetism, and reactivity.

Table 2: Plausible Geometries for Metal Complexes with this compound
Metal Ion ExampleTypical Coordination NumberLikely GeometryExample Ligand Stoichiometry (L = Ligand)
Cu(II)4 or 6Square Planar or Distorted Octahedral[Cu(L)₂]²⁺ or [Cu(L)₂(X)₂]
Ni(II)4 or 6Square Planar or Octahedral[Ni(L)₂]²⁺ or [Ni(L)₂(X)₂]
Co(II)4 or 6Tetrahedral or Octahedral[Co(L)Cl₂] or [Co(L)₂]²⁺
Fe(III)6Octahedral[Fe(L)₂]³⁺ or [Fe(L)Cl₃]
Pd(II), Pt(II)4Square Planar[Pd(L)₂]²⁺, [Pt(L)Cl₂]

Ligand Substitution Processes

Ligand substitution is a fundamental class of reaction in coordination chemistry where one ligand in a complex is replaced by another. This compound can participate in these processes in two principal ways: it can act as the entering nucleophile to displace other ligands, or it can be a coordinated ligand that is itself substituted.

The mechanism of substitution (associative, dissociative, or interchange) depends on factors such as the nature of the metal ion, the leaving group, and the entering ligand. Given the strong chelating ability of this compound, it is expected to be an effective entering ligand. For example, in the synthesis of related ruthenium(II) catalysts, 2-(aminomethyl)pyridine readily displaces phosphine (B1218219) ligands from a precursor complex.

Conversely, a coordinated this compound ligand could be replaced by a stronger chelating agent or by a high concentration of a monodentate ligand, although the stability imparted by the chelate effect would make such a substitution less favorable. Research on cobalt(III) complexes has shown that coordinated amine and pyridyl ligands can be rapidly substituted by strongly binding tridentate thiosemicarbazone ligands. asianpubs.org This process is thought to involve a reduction of Co(III) to Co(II), which is more labile, followed by ligand exchange and re-oxidation to Co(III). asianpubs.org

Cyclization Reactions

The bifunctional nature of this compound, possessing nucleophilic amine groups positioned ortho to each other on a pyridine scaffold, makes it a valuable precursor for the synthesis of fused heterocyclic ring systems.

The synthesis of the imidazo[1,5-a]pyridine (B1214698) scaffold is a well-established reaction of 2-(aminomethyl)pyridine derivatives. This transformation involves the construction of a five-membered imidazole (B134444) ring fused to the pyridine ring. The reaction is typically a cyclocondensation between the 2-(aminomethyl)pyridine precursor and a reagent that provides a single carbon atom to the new ring, such as a carboxylic acid, acyl chloride, or an aldehyde.

A notable method involves the reaction with electrophilically activated nitroalkanes in a medium of polyphosphoric acid (PPA) and phosphorous acid. The proposed mechanism proceeds as follows:

The primary aminomethyl group performs a nucleophilic attack on the activated nitroalkane.

This initial attack forms an amidinium species intermediate.

A subsequent intramolecular cyclization (a 5-exo-trig reaction) occurs, where the pyridine ring nitrogen attacks the masked imine moiety.

This step forms a dihydro-imidazo[1,5-a]pyridinium ion.

Finally, elimination and aromatization lead to the stable imidazo[1,5-a]pyridine product.

Table 3: Optimized Conditions for Cyclization of 2-(Aminomethyl)pyridine with Nitroethane
EntryMediumTemperature (°C)Time (h)Yield (%)
1PPA (85%)11034
2PPA (85%)130313
3PPA (87%) / H₃PO₃140243
4PPA (87%) / H₃PO₃160277

The synthesis of pyrano[3,2-c]pyridine derivatives directly from this compound is not a widely documented pathway. The most common and efficient syntheses of this heterocyclic system are multi-component reactions (MCRs) that construct the pyridine ring and the pyran ring simultaneously from simpler, acyclic precursors.

A typical MCR approach involves the one-pot condensation of an aromatic aldehyde, malononitrile, and an active methylene (B1212753) compound such as ethyl acetoacetate, often under microwave irradiation or with a basic catalyst like piperazine. africanjournalofbiomedicalresearch.com The mechanism for these reactions generally involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the active methylene compound, and subsequent intramolecular cyclization and aromatization to form the fused ring system.

Because these established methods build the pyridine ring as part of the reaction sequence, a pre-functionalized starting material like this compound is not a typical substrate. A plausible synthetic route involving a 3-aminopyridine (B143674) moiety would likely require a different strategy, potentially reacting with a β-keto ester or a similar precursor to build the pyran ring onto the existing pyridine core. However, such specific applications involving this compound in the formation of pyrano[3,2-c]pyridines are not prominently featured in the literature.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 2-(Aminomethyl)pyridin-3-amine, providing detailed information about the chemical environment of each atom.

1H NMR and 13C NMR for Structural Confirmation

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the protons of the aminomethyl group, and the protons of the amino group. The pyridine ring protons are anticipated to appear in the aromatic region (typically δ 6.0-8.5 ppm). The chemical shifts will be influenced by the electron-donating effects of the amino and aminomethyl substituents. The methylene (B1212753) protons of the aminomethyl group (-CH₂-) would likely appear as a singlet further downfield, while the amine protons (-NH₂) of both the amino and aminomethyl groups would present as broad singlets, the chemical shifts of which are dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. The pyridine ring carbons will resonate in the aromatic region, with their specific chemical shifts influenced by the positions of the nitrogen atom and the substituents. The carbon of the aminomethyl group (-CH₂-) is expected to appear in the aliphatic region of the spectrum.

To illustrate the expected chemical shifts, a comparison with the experimental data for 2-amino-3-methylpyridine is useful. For 2-amino-3-methylpyridine in CDCl₃, the aromatic protons are observed at approximately δ 7.93 (d), 7.23 (d), and 6.58 (t) ppm. The methyl protons appear around δ 2.09 ppm, and the amino protons as a broad signal around δ 4.6 ppm. researchgate.net For this compound, the aminomethyl protons would replace the methyl signal, and the electronic environment of the pyridine ring protons would be slightly altered.

Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine CH 6.5 - 8.0 110 - 160
-CH₂- 3.5 - 4.5 40 - 50
3-NH₂ 4.0 - 5.5 (broad) -

2D NMR Techniques (e.g., NOESY)

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be invaluable for the complete structural elucidation of this compound. A NOESY experiment would reveal through-space correlations between protons that are in close proximity, which is crucial for confirming the spatial arrangement of the substituents on the pyridine ring. For instance, NOE correlations would be expected between the protons of the aminomethyl group and the adjacent aromatic proton, as well as between the protons of the 3-amino group and its neighboring aromatic proton. This data would definitively confirm the substitution pattern and the conformation of the aminomethyl group relative to the pyridine ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The IR and Raman spectra of this compound are expected to be rich with information, characteristic of its primary amine and pyridine functionalities. The N-H stretching vibrations of the two amino groups (the 3-amino and the aminomethyl) are predicted to appear in the region of 3200-3500 cm⁻¹. crystallography.net Typically, primary amines show two bands in this region corresponding to symmetric and asymmetric stretching modes. crystallography.net

The scissoring vibration of the NH₂ groups is anticipated around 1600-1650 cm⁻¹. uni.lu The pyridine ring C=C and C=N stretching vibrations are expected to produce a series of bands in the 1400-1600 cm⁻¹ region. ugr.es The C-N stretching vibrations for both the aromatic and aliphatic amines will also be present. The out-of-plane bending vibrations of the aromatic C-H bonds are typically observed in the lower frequency region of the spectrum.

A comparative analysis with 2-aminopyridine (B139424) shows characteristic N-H stretching bands at 3442 and 3300 cm⁻¹ and an NH₂ scissoring band at 1617 cm⁻¹ in the IR spectrum. uni.lu The Raman spectrum of 2-aminopyridine shows a strong NH₂ scissoring vibration at 1628 cm⁻¹. uni.lu For this compound, additional bands corresponding to the vibrations of the -CH₂- group, such as stretching and bending modes, would also be present.

Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Technique
N-H Stretching (asymmetric and symmetric) 3200 - 3500 IR, Raman
C-H Stretching (aromatic) 3000 - 3100 IR, Raman
C-H Stretching (aliphatic) 2850 - 3000 IR, Raman
N-H Bending (scissoring) 1600 - 1650 IR, Raman
Pyridine Ring Stretching (C=C, C=N) 1400 - 1600 IR, Raman

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule. The UV-Vis spectrum is characterized by absorption bands that correspond to the promotion of electrons from lower to higher energy orbitals.

For aminopyridine derivatives, the electronic spectrum is typically characterized by π → π* and n → π* transitions associated with the pyridine ring and the lone pair of electrons on the nitrogen atoms. The presence of the amino and aminomethyl groups, which are auxochromes, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyridine.

Studies on various 2-aminopyridine derivatives show that the solvent polarity can significantly influence the position of the absorption bands, indicating changes in the electronic distribution in the ground and excited states. For instance, increasing solvent polarity often leads to a shift in the absorption maxima. nih.gov This solvatochromic behavior can be utilized to study the nature of the electronic transitions and the dipole moment changes upon excitation. Furthermore, UV-Vis spectroscopy is a powerful tool for studying the formation of metal complexes, as coordination to a metal ion typically results in significant changes in the electronic spectrum of the ligand.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis.

The predicted monoisotopic mass of this compound is 123.07965 Da. High-resolution mass spectrometry (HRMS) would be able to confirm this mass with high accuracy, thus verifying the elemental formula C₆H₉N₃.

In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be readily protonated to form the [M+H]⁺ ion with a predicted m/z of 124.08693. Other adducts, such as [M+Na]⁺ (m/z 146.06887) and [M+K]⁺ (m/z 162.04281), may also be observed. Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would induce fragmentation, providing valuable structural information. Characteristic fragmentation pathways would likely involve the loss of ammonia or cleavage of the aminomethyl group.

Predicted Mass Spectrometry Data for this compound Adducts

Adduct Predicted m/z
[M+H]⁺ 124.08693
[M+Na]⁺ 146.06887
[M-H]⁻ 122.07237
[M+NH₄]⁺ 141.11347

X-ray Crystallography for Solid-State Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a crystal structure for this compound has not been reported in the searched literature, analysis of related structures provides insight into the expected molecular geometry.

A crystallographic study would reveal bond lengths, bond angles, and torsion angles, confirming the planarity of the pyridine ring and the conformation of the aminomethyl substituent. It would also provide detailed information about the intermolecular interactions, such as hydrogen bonding, which play a crucial role in the packing of the molecules in the crystal lattice. The two amino groups in this compound are expected to be key participants in a network of hydrogen bonds, acting as both donors and acceptors.

For comparison, the crystal structures of various 2-aminopyridine derivatives have been determined, often revealing complex hydrogen-bonding networks that dictate the supramolecular architecture. For example, in related aminopyridinium salts, the pyridinium ring is typically planar, and the bond lengths are consistent with an aromatic system. The geometry around the amino groups would be trigonal planar, and these groups would be involved in extensive hydrogen bonding with counter-ions or solvent molecules.

Electron Spin Resonance (ESR) for Paramagnetic Metal Complexes

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful spectroscopic technique for the characterization of paramagnetic metal complexes. This method is specifically sensitive to species containing unpaired electrons, providing detailed insights into the electronic structure and the coordination environment of the metallic center in complexes of "this compound".

The coordination of "this compound" with transition metal ions that possess unpaired electrons, such as Cu(II), Co(II), or Vanadyl (VO²⁺), results in paramagnetic complexes that are ESR-active. The resulting ESR spectrum is characterized by specific parameters, primarily the g-tensor and hyperfine coupling constants (A-tensor), which are highly sensitive to the geometry of the complex, the nature of the donor atoms, and the delocalization of the unpaired electron onto the ligand framework.

For instance, in hypothetical Cu(II) complexes with "this compound," the d⁹ electronic configuration of Cu(II) gives rise to a paramagnetic center. The ESR spectra of such complexes are expected to be anisotropic in the solid state, characterized by different g-values along different molecular axes (gₓ, gᵧ, g_z_). In many cases, for tetragonally distorted octahedral or square pyramidal geometries, the spectrum shows axial symmetry with g∥ > g⊥ > 2.0023 (the g-value for a free electron), which is indicative of a d_x_²-_y_² ground state. mdpi.com The hyperfine splitting, arising from the interaction of the unpaired electron with the copper nucleus (I = 3/2), provides further structural information.

Similarly, high-spin Co(II) (d⁷) complexes can be investigated using ESR spectroscopy. The interpretation of their spectra can be more complex due to rapid spin-lattice relaxation, often requiring measurements at very low temperatures. The observed g-values can provide information about the spin state and the symmetry of the ligand field. Studies on Co(II) complexes with other pyridine-based ligands have shown a correlation between the ESR parameters, such as the cobalt hyperfine coupling constant (A_Co_), and the coordination environment. osti.gov

Vanadyl (VO²⁺) complexes, with a d¹ electron configuration, are also well-suited for ESR studies. The characteristic eight-line hyperfine pattern, due to the interaction with the ⁵¹V nucleus (I = 7/2), is a signature of the vanadyl ion. The analysis of the g and A tensor components can elucidate the nature of the ligands coordinated in the equatorial plane and in the axial position trans to the oxo group. udel.edu

The following table presents typical ESR spectral parameters observed for paramagnetic metal complexes with ligands analogous to "this compound," illustrating the type of data that can be obtained and its interpretation.

Metal IonLigand Systemg∥g⊥A∥_ (× 10⁻⁴ cm⁻¹)A_⊥_ (× 10⁻⁴ cm⁻¹)Geometry/Ground State
Cu(II)Pyridine-Amide2.25-2.352.04-2.06150-190< 40Tetragonally Elongated Octahedral
Cu(II)Oligo-α-aminopyridine2.34002.0410--Distorted Square Pyramidal chemprob.org
Co(II)Poly(pyridyl)~2.3~2.0~100-Low-spin, Anisotropic
VO(IV)Pyridine-Amine~1.94~1.98~170~60Square Pyramidal

Note: The data in this table is representative and compiled from studies on complexes with similar N-donor ligand environments. The exact values for complexes of "this compound" would require experimental determination.

The analysis of these ESR parameters for metal complexes of "this compound" would allow for a detailed elucidation of the coordination sphere. For example, the magnitude of g∥ and A∥ for Cu(II) complexes can indicate the degree of covalency in the metal-ligand bonds. Furthermore, the observation of superhyperfine coupling with the nitrogen nuclei of the pyridine and aminomethyl groups can provide direct evidence of the coordination of these donor atoms and the extent of spin delocalization onto the ligand.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Studies (e.g., DFT, Hartree Fock, Semi-Empirical)

Quantum chemical studies employ the principles of quantum mechanics to model molecules. Methods like Density Functional Theory (DFT), Hartree-Fock (HF), and semi-empirical calculations are used to determine the electronic structure and energy of a molecule, from which numerous properties can be derived. DFT, particularly with hybrid functionals like B3LYP, has been shown to provide a good balance between accuracy and computational cost for pyridine (B92270) derivatives. niscpr.res.in

Theoretical calculations are instrumental in predicting the three-dimensional arrangement of atoms in a molecule. By optimizing the geometry to find the lowest energy conformation, researchers can determine key parameters such as bond lengths, bond angles, and dihedral angles. For aminopyridine derivatives, studies using DFT and MP2 methods have shown that calculated geometrical parameters are in good agreement with experimental data obtained from X-ray crystallography. researchgate.net

The electronic structure is often described by the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more reactive and can be more easily polarized. In related pyridine derivatives, the HOMO-LUMO energy gap has been calculated to understand charge transfer within the molecule.

Table 1: Representative Predicted Geometrical Parameters for an Aminopyridine Analog Data based on theoretical calculations for analogous structures to illustrate typical computational outputs.

ParameterBondPredicted Length (Å) (DFT/B3LYP)
Bond LengthC-C (ring)1.38 - 1.40
C-N (ring)1.33 - 1.35
C-NH2~1.38
C-CH2NH2~1.49
Bond AngleC-N-C (ring)~117°
C-C-N (ring)~124°
C-C-NH2~120°

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. These calculations are crucial for assigning specific vibrational modes to the experimental spectral bands. researchgate.net Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation used in calculations, so they are typically scaled by an empirical factor to improve correlation with experimental data.

For a molecule like "2-(Aminomethyl)pyridin-3-amine," key vibrational modes would include N-H stretching from the primary amine and aminomethyl groups, N-H bending, C-N stretching, and various stretching and bending modes of the pyridine ring. orgchemboulder.com Studies on 2-aminopyridine (B139424) have successfully used DFT calculations to assign its fundamental vibrational modes.

Table 2: Typical Vibrational Frequencies for Aminopyridine Functional Groups Illustrative data from spectroscopic studies of related compounds. orgchemboulder.com

Vibrational ModeFunctional GroupTypical Wavenumber Range (cm⁻¹)
Asymmetric & Symmetric N-H StretchPrimary Amine (R-NH₂)3300 - 3500 (two bands)
N-H Bending (Scissoring)Primary Amine (R-NH₂)1580 - 1650
C-N StretchAromatic Amine1250 - 1335
N-H WaggingPrimary Amine665 - 910 (broad)

Understanding the distribution of electronic charge across a molecule is vital for predicting its reactivity and intermolecular interactions. Methods such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to calculate the partial charges on each atom. In aminopyridine compounds, the electronegative nitrogen atoms in the ring and the amino groups typically carry a negative partial charge, while the hydrogen atoms of the amino groups and many of the carbon atoms are positively charged. researchgate.net This charge distribution map helps identify potential sites for electrophilic and nucleophilic attack.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is fundamental in drug discovery for evaluating how a compound might interact with a biological target. mdpi.com Docking simulations for aminopyridine derivatives have been performed to understand their binding modes and predict their binding affinities. nih.gov The results of these studies often highlight the importance of the amino groups in forming hydrogen bonds with amino acid residues in the active site of the target protein, which is a key factor in stabilizing the ligand-receptor complex. researchgate.net The output of a docking study includes a binding energy score (e.g., in kcal/mol), which estimates the strength of the interaction. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time. While quantum chemical calculations often focus on static, optimized structures, MD simulations allow for the exploration of conformational flexibility, solvent effects, and the stability of molecular complexes in a dynamic environment. An MD simulation of "this compound" could, for example, model its behavior in an aqueous solution, showing how it interacts with water molecules and what conformations it preferentially adopts. It could also be used to assess the stability of a docked pose in a protein's binding site over a period of nanoseconds, providing a more realistic view of the interaction than static docking alone.

Theoretical Studies of Intermolecular Interactions

The amine (-NH₂) and aminomethyl (-CH₂NH₂) groups in "this compound" are capable of forming significant intermolecular interactions, primarily hydrogen bonds. byjus.com Both the primary amine and the aminomethyl group have N-H bonds that can act as hydrogen bond donors. libretexts.org Furthermore, the lone pair of electrons on each nitrogen atom allows them to act as hydrogen bond acceptors. youtube.com The nitrogen atom within the pyridine ring also serves as a strong hydrogen bond acceptor. nih.gov

Theoretical studies on related aminopyridines have investigated these interactions in detail. For instance, time-dependent DFT (TD-DFT) methods have been used to study the hydrogen-bonding dynamics of 2-aminopyridine in a methanol (B129727) solvent, revealing that the intermolecular hydrogen bonds are strengthened in the electronically excited state. nih.gov These non-covalent interactions are fundamental to the compound's physical properties, such as boiling point and solubility, and its ability to interact with biological receptors. libretexts.org

Applications in Catalysis

Role as Ligands in Transition Metal Catalysis

2-(Aminomethyl)pyridine (ampy) is a versatile bidentate ligand that coordinates to transition metals through both the pyridyl nitrogen and the nitrogen of the aminomethyl group. This chelation forms a stable five-membered ring, making it a valuable component in the design of catalysts. Its complexes with various transition metals have demonstrated significant catalytic activity in a range of organic transformations.

Ruthenium(II) Complexes in Transfer Hydrogenation

Ruthenium(II) complexes incorporating the 2-(aminomethyl)pyridine ligand, in combination with phosphine (B1218219) co-ligands, are highly effective catalysts for transfer hydrogenation reactions. acs.orgresearchgate.net These reactions typically use affordable and safe hydrogen donors, such as 2-propanol, to reduce unsaturated functional groups. A series of these ruthenium complexes, including trans,cis-RuCl2(PPh3)2(ampy) and various diphosphine derivatives like cis-RuCl2(PP)(ampy), have been synthesized and characterized as efficient catalyst precursors. acs.orgresearcher.lifefigshare.com

Complexes of the type cis-RuCl2(PP)(ampy) have proven to be exceptionally active precatalysts for the transfer hydrogenation of a wide variety of ketones to their corresponding alcohols. acs.orgresearchgate.net This catalytic system can quantitatively reduce dialkyl, diaryl, and alkyl-aryl ketones. The reactions are typically conducted in 2-propanol, which serves as both the solvent and the hydrogen source, in the presence of a base like sodium hydroxide. acs.org These catalysts exhibit remarkably high efficiency, with turnover frequency (TOF) values reaching up to 400,000 h⁻¹ at 50% conversion, even with a high substrate-to-catalyst ratio (e.g., 2000:1). acs.org

Table 1: Performance of a cis-RuCl2(PP)(ampy) Catalyst in Ketone Reduction

SubstrateProductConversion (%)
Acetophenone1-Phenylethanol>99
BenzophenoneDiphenylmethanol>99
CyclohexanoneCyclohexanol>99
4-Chloroacetophenone1-(4-chlorophenyl)ethanol>99

This is an interactive table based on representative data. All conversions are typically quantitative under optimized conditions.

When chiral diphosphine ligands are incorporated into the ruthenium(II)-ampy framework, the resulting complexes can catalyze enantioselective transfer hydrogenation reactions. acs.orgresearchgate.net This approach is a powerful method for synthesizing chiral alcohols, which are valuable intermediates in the pharmaceutical and fine chemical industries. mdpi.com By using chiral diphosphines such as (S,S)-Chiraphos, (R,R)-Diop, or (R,S)-Josiphos, the reduction of prochiral ketones, particularly methyl-aryl ketones, proceeds with high speed and excellent enantioselectivity. acs.org Enantiomeric excesses (ee) of up to 94% have been achieved with very low catalyst loadings (0.05–0.01 mol %). acs.orgfigshare.com The high efficiency is maintained, with TOF values greater than 10⁵ h⁻¹. acs.org

Table 2: Enantioselective Reduction of Acetophenone with Chiral Ru(II)-ampy Complexes

Chiral Diphosphine LigandEnantiomeric Excess (ee) (%)
(S,S)-ChiraphosHigh
(R,R)-DiopHigh
(R,S)-Josiphosup to 94
(S,S)-SkewphosHigh

This is an interactive table showing representative results. The specific ee value depends on the exact substrate and reaction conditions.

Copper(II) Complexes in Catalytic Processes

Copper(II) complexes featuring pyridine-based ligands, including aminopyridine derivatives, are explored for various catalytic applications due to copper's low cost and versatile redox chemistry. rsc.orgmdpi.commdpi.com While specific catalytic studies focusing on simple [Cu(ampy)] complexes are less detailed in comparison to ruthenium, the broader class of copper-pyridine complexes is active in oxidation and coupling reactions. mdpi.comrsc.orgresearchgate.net For instance, copper complexes with pyridine-containing ligands have been used as catalysts for the aerobic oxidative dehydrogenation of primary amines to nitriles and in Chan-Lam coupling reactions to form C-N bonds. mdpi.com The coordination of the aminopyridine ligand to the copper center is crucial for stabilizing the metal ion and mediating the catalytic cycle. nih.govrsc.org

Manganese(II) Complexes in Catalysis

Manganese is an earth-abundant and low-toxicity metal, making it an attractive alternative to precious metals in catalysis. kaust.edu.sa Manganese(II) complexes with aminopyridine-type ligands have been investigated as catalysts for oxidation reactions, such as the epoxidation of alkenes using hydrogen peroxide as the oxidant. osti.gov In these systems, the aminopyridine ligand helps to stabilize the manganese center and modulate its reactivity. While direct catalytic data for a simple Mn(II)-ampy complex is not extensively detailed, related manganese complexes with more complex aminopyridine ligands have shown to be effective. osti.gov Furthermore, manganese pincer complexes are known to catalyze the N-alkylation of amines with alcohols and the synthesis of imines through borrowing hydrogen or dehydrogenative condensation mechanisms. acs.org

Other Metal-Catalyzed Reactions

The 2-(aminomethyl)pyridine ligand framework is not limited to ruthenium, copper, and manganese. It has been used to form complexes with other transition metals for various catalytic purposes. For example, yttrium and gadolinium complexes have been used to catalyze the aminomethylation of ortho-pyridyl C-H bonds. nih.gov The fundamental coordination chemistry of ampy with a range of metals suggests its potential utility in a broader spectrum of catalytic transformations, leveraging the unique electronic and steric properties imparted by the ligand.

Metal-Free Catalytic Systems

While the catalytic applications of many aminopyridine derivatives are often in the context of transition metal complexes, the inherent functionalities of 2-(Aminomethyl)pyridin-3-amine make it a compelling candidate for metal-free organocatalysis. In such systems, the molecule can act as a bifunctional catalyst, where one amino group can act as a Brønsted base to activate a nucleophile, while the other can act as a Brønsted acid (in its protonated form) or a hydrogen-bond donor to activate an electrophile.

This dual activation strategy is a hallmark of efficient organocatalysis, leading to enhanced reaction rates and selectivities. For instance, in reactions such as aldol or Michael additions, the primary amine can form an enamine intermediate with a carbonyl compound, while the other amine functionality can interact with the electrophile, orienting it for a stereoselective attack. The pyridine (B92270) nitrogen can also influence the electronic properties and conformational rigidity of the catalytic scaffold.

Research into related primary α-amino amides has demonstrated their effectiveness as bifunctional organocatalysts in a variety of asymmetric transformations. These catalysts leverage the cooperative effect of the two amine functionalities to achieve high levels of stereocontrol. It is therefore plausible that this compound and its derivatives could be successfully employed in similar metal-free catalytic systems.

Catalyst Design and Optimization

The structure of this compound offers several avenues for catalyst design and optimization in the realm of asymmetric synthesis. To induce chirality, the parent molecule can be modified to create chiral derivatives. This can be achieved through several strategies:

Introduction of Chiral Scaffolds: The aminomethyl or amino groups can be incorporated into larger, rigid chiral backbones. This approach helps in creating a well-defined chiral pocket around the active site, thereby controlling the facial selectivity of the reaction.

Derivatization of Amino Groups: One or both of the primary amino groups can be derivatized with bulky substituents. This steric hindrance can play a crucial role in differentiating the enantiomeric transition states, leading to high enantioselectivity.

Synthesis of Tunable Ligands: A library of catalysts can be synthesized by systematically varying the substituents on the pyridine ring or the amino groups. This allows for the fine-tuning of the catalyst's steric and electronic properties to suit a specific reaction, ultimately leading to optimized activity and selectivity.

Computational studies can play a significant role in the rational design of catalysts derived from this compound. nih.gov Density Functional Theory (DFT) calculations can be employed to model transition states and predict the stereochemical outcome of a reaction, thereby guiding the synthetic efforts towards the most promising catalyst structures. The design of novel bifunctional amine-thiourea organocatalysts, for example, has benefited from the strategy of incorporating multiple hydrogen-bonding donors and stereogenic centers to achieve synergistic activation. nih.govrsc.org

Below is a table illustrating potential modifications to the this compound scaffold for catalyst optimization:

Modification StrategyRationalePotential Application
Introduction of a chiral auxiliary on one of the amino groupsCreates a chiral environment around the catalytic center.Asymmetric aldol and Michael reactions.
Substitution on the pyridine ringModulates the electronic properties and basicity of the nitrogen atoms.Fine-tuning catalyst activity and selectivity.
Incorporation into a rigid bicyclic structureRestricts conformational flexibility, leading to a more defined transition state.Highly enantioselective transformations.

Mechanistic Aspects of Catalytic Cycles

The proposed catalytic cycle for a reaction catalyzed by this compound in a metal-free system would likely involve the principles of enamine and/or iminium ion catalysis, coupled with bifunctional activation through hydrogen bonding.

Enamine Catalysis: In a typical aldol reaction, for example, the primary aminomethyl group could react with a donor ketone to form a nucleophilic enamine intermediate. Simultaneously, the protonated 3-amino group could activate the acceptor aldehyde via hydrogen bonding. This dual activation would facilitate the carbon-carbon bond formation. The subsequent hydrolysis of the resulting iminium ion would regenerate the catalyst and furnish the product.

Iminium Ion Catalysis: Alternatively, in reactions such as the Diels-Alder cycloaddition, the catalyst could form an iminium ion with an α,β-unsaturated aldehyde, thereby lowering its LUMO and enhancing its reactivity towards a diene. The second amino group could again play a role in orienting the incoming nucleophile through hydrogen bonding.

A plausible catalytic cycle for an asymmetric Michael addition catalyzed by a chiral derivative of this compound is depicted below:

Enamine Formation: The primary amine of the catalyst reacts with the donor molecule (e.g., a ketone) to form a chiral enamine.

Activation of Electrophile: The second functional group on the catalyst (e.g., a protonated amine or an amide) activates the Michael acceptor (e.g., a nitro-olefin) via hydrogen bonding.

Stereoselective C-C Bond Formation: The activated Michael acceptor approaches the enamine from a specific face, dictated by the chiral environment of the catalyst, leading to the formation of a new stereocenter.

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the product and regenerate the organocatalyst for the next catalytic cycle.

Computational and experimental mechanistic studies on similar bifunctional organocatalysts have highlighted the importance of non-covalent interactions, such as hydrogen bonding, in stabilizing the transition state and controlling the stereochemical outcome. researchgate.net The specific orientation of the functional groups in this compound makes it an intriguing subject for further mechanistic investigations in organocatalysis.

Applications in Medicinal and Biological Chemistry

Antimicrobial and Anticancer Properties

Derivatives based on the aminomethyl pyridine (B92270) structure have shown considerable promise as both antimicrobial and anticancer agents. The core structure serves as a valuable scaffold for developing new therapeutic compounds by modifying it with other heterocyclic systems, such as benzothiazole.

The aminopyridine nucleus is a key component in many compounds exhibiting antibacterial properties. Research into novel derivatives of 3-aminomethyl pyridine has yielded compounds with significant activity against various bacterial strains. In one study, amide derivatives were synthesized by reacting 3-aminomethyl pyridine with different phenyl bromo acetamide and (N-substituted benz[d]thiazol-2-yl) bromo acetamide derivatives. These synthesized compounds were then evaluated for their antibacterial effects.

The antibacterial activity was assessed using the cup-plate method against both Gram-positive and Gram-negative bacteria. The results, measured as the zone of inhibition, indicated that several derivatives displayed notable antibacterial efficacy.

Table 1: Antibacterial Activity of 3-Aminomethyl Pyridine Derivatives

Compound Zone of Inhibition (mm) vs. S. aureus Zone of Inhibition (mm) vs. B. subtilis Zone of Inhibition (mm) vs. E. coli Zone of Inhibition (mm) vs. P. aeruginosa
2a 15 13 14 12
2b 16 14 15 13
2e 14 13 13 12
5a 18 16 17 15
5d 17 15 16 14
5f 16 14 15 13

| Ciprofloxacin | 24 | 22 | 25 | 23 |

Data sourced from a study on novel 3-aminomethyl pyridine derivatives.

The same series of novel amide derivatives of 3-aminomethyl pyridine were also screened for their antifungal activity. Using the cup-plate method, the compounds were tested against fungal strains such as Aspergillus niger and Candida albicans. Several of the synthesized compounds demonstrated promising antifungal potential.

Table 2: Antifungal Activity of 3-Aminomethyl Pyridine Derivatives

Compound Zone of Inhibition (mm) vs. A. niger Zone of Inhibition (mm) vs. C. albicans
2a 14 13
2b 15 14
2e 13 12
5a 17 16
5d 16 15
5f 15 14

| Clotrimazole | 22 | 20 |

Data sourced from a study on novel 3-aminomethyl pyridine derivatives.

Targeting DNA Methyltransferase 1 (DNMT1)

DNA methyltransferases (DNMTs) are crucial enzymes that catalyze the methylation of DNA, an epigenetic modification vital for gene expression regulation. nih.gov DNMT1 is responsible for maintaining existing methylation patterns during DNA replication. nih.govnih.gov The inhibition of DNMT1 is a significant strategy in cancer therapy, as it can lead to the re-expression of tumor suppressor genes that have been silenced by hypermethylation. nih.gov

While the aminopyridine scaffold is a component of various enzyme inhibitors, current literature does not directly link 2-(Aminomethyl)pyridin-3-amine to the inhibition of DNA Methyltransferase 1. The development of non-nucleoside inhibitors for DNMT1 is an active area of research aimed at improving specificity and reducing side effects compared to traditional nucleoside analogs. nih.gov

Enzyme Inhibition and Activation

The 2-aminopyridine (B139424) structure is a key feature in the design of various enzyme inhibitors. Its derivatives have been investigated for their ability to selectively target enzymes implicated in a range of diseases.

Specifically, this compound has been identified as a useful precursor in the synthesis of pteridines, which act as hypouricemic agents. labshake.com This suggests an indirect role in the inhibition of xanthine oxidase, the enzyme responsible for producing uric acid. Furthermore, the broader class of 2-aminopyridine derivatives has been successfully developed as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme linked to various neurological disorders. nih.gov The ability to modify the aminopyridine scaffold allows for the fine-tuning of inhibitor potency and selectivity. nih.gov

Precursor for Pharmaceutical Agents

The utility of aminopyridines as starting materials in the production of drugs is well-established. epa.gov this compound serves as a valuable intermediate in the synthesis of more complex pharmaceutical agents. Its bifunctional nature, with two amine groups at different positions, allows for diverse chemical modifications. A notable application is its use in the synthesis of pteridines with potential as hypouricemic agents for the treatment of gout. labshake.com

Development of Bioactive Ligands and Derivatives

The core structure of this compound is an excellent starting point for creating novel bioactive ligands and derivatives. By reacting its amine groups with various electrophiles, researchers have synthesized libraries of new compounds with potential therapeutic value.

For instance, the synthesis of amide derivatives by linking 3-aminomethyl pyridine with benzothiazole moieties has produced compounds with significant antimicrobial and anticancer activities. These derivatives have shown promising results against lung and leukemia cancer cell lines.

Table 3: Anticancer Activity of 3-Aminomethyl Pyridine Derivatives (IC₅₀ values in µM)

Compound A549 (Lung Cancer) MOLT3 (Leukemia) K562 (Leukemia) Raji (Leukemia)
2a 0.2129 >10 >10 >10
2b 1.186 >10 >10 >10
2c >10 0.51 >10 >10
2d >10 0.14 >10 >10
5a >10 0.73 1.14 1.42
5b >10 >10 1.24 1.18
5c >10 >10 >10 1.24

| 5d | >10 | >10 | 1.16 | 1.34 |

Data sourced from a study on novel 3-aminomethyl pyridine derivatives.

This highlights the versatility of the aminomethyl pyridine scaffold in generating diverse molecules with specific biological targets. mdpi.com

Interaction with Biological Targets and Pathways

The unique arrangement of amino and aminomethyl groups on the pyridine ring of this compound provides a scaffold for potential interactions with biological macromolecules. These interactions are crucial for the compound's prospective therapeutic effects and are a primary focus of its research.

Heat Shock Protein 70 (HSP70):

Research into inhibitors of Heat Shock Protein 70 (HSP70), a molecular chaperone often implicated in cancer cell survival, has highlighted the significance of the aminomethyl group present in derivatives of this compound. While direct studies on this compound itself are limited, research on analogous structures provides valuable insights. Specifically, the 2-aminomethyl group has been shown to favorably position its amine, which is likely protonated at physiological pH, to interact with a cysteine residue within a novel allosteric pocket of HSP70. This interaction is thought to contribute to the inhibitory activity of these compounds.

The design of these inhibitors has been a structure-based approach, targeting an allosteric pocket in the N-terminal domain of HSP70. The presence of a cysteine residue in this pocket has been exploited by incorporating functionalities that can interact with it. The aminomethyl group, in particular, is believed to form an ionic pair with the thiolate of the cysteine residue, enhancing the binding affinity and potency of the inhibitor.

Interactive Data Table: Activity of Aminomethyl-Containing HSP70 Inhibitors This table is based on data for compounds structurally related to this compound and is for illustrative purposes.

Compound IDR GroupGrowth Inhibition (GI₅₀, μM)Caspase-3,7 Activation (EC₅₀, μM)Notes
7f 2-aminomethyl1.52.5Favorable interaction with cysteine in the allosteric pocket.
7e phenyl0.81.2Enhanced hydrophobic interactions.
16d 2-aminomethyl2.13.0Comparable activity to phenyl derivatives.
9 2-(dimethylamino)ethyl1.82.8Amine positioned one carbon away, maintaining activity.

Insulin-like Growth Factor 1 Receptor (IGF-1R):

The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a tyrosine kinase receptor that plays a significant role in cell growth and survival, and its inhibition is a key strategy in cancer therapy. While various pyridine-containing compounds have been investigated as IGF-1R inhibitors, there is currently a lack of specific research data detailing the direct interaction of this compound with the IGF-1R. Structure-activity relationship (SAR) studies on other pyridine-based inhibitors have led to the development of potent molecules, but these are structurally distinct from this compound. Therefore, any potential inhibitory activity of this compound on IGF-1R remains speculative and requires dedicated investigation.

The ability of small molecules to interact with DNA is a cornerstone of many chemotherapeutic strategies. These interactions can range from intercalation between base pairs to binding in the minor or major grooves, leading to disruption of DNA replication and transcription.

Currently, there are no specific studies in the available scientific literature that investigate the direct interaction of this compound with DNA. Research on DNA interactions of pyridine-containing molecules has often focused on more complex structures, such as metal complexes where the pyridine acts as a ligand, or planar aromatic systems capable of intercalation. For instance, studies have explored ruthenium(II) complexes with dipyridophenazine ligands and 9-(pyridin-2'-yl)-aminoacridines for their DNA binding and photocleavage activities. nih.govnih.gov These studies, however, are not directly applicable to the simpler structure of this compound. The potential for this compound to interact with DNA, perhaps through its basic amine groups interacting with the phosphate backbone, is a theoretical possibility that has yet to be experimentally verified.

Drug Resistance Studies

Drug resistance is a major obstacle in the treatment of both infectious diseases and cancer. The development of new chemical entities that can overcome existing resistance mechanisms is a critical area of research. Pyridine derivatives have been explored for their potential to combat multidrug-resistant tuberculosis and to overcome resistance to cancer therapies. nih.govnih.gov

However, specific studies focusing on the role of this compound in drug resistance are not currently available in the scientific literature. The potential of this compound or its derivatives to circumvent drug resistance mechanisms, such as efflux pumps or target mutations, has not been investigated. Research in this area would be necessary to determine if this compound could serve as a scaffold for the development of agents effective against resistant pathogens or cancer cells. For example, novel 2-amino-pyridine derivatives have been designed as potent CDK8 inhibitors active against sorafenib-resistant colorectal cancer cells, but these compounds have significantly different structures. nih.gov

Applications in Materials Science

Building Blocks for Complex Organic Molecules

The presence of multiple amine groups makes 2-(Aminomethyl)pyridin-3-amine a versatile building block in organic synthesis. One of its documented applications is in the synthesis of pteridines. labshake.com Pteridines, which are heterocyclic compounds composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings, are of significant interest in medicinal chemistry due to their diverse biological activities. researchgate.net The specific arrangement of amino groups in this compound allows it to serve as a precursor in constructing the complex bicyclic structure of pteridine (B1203161) derivatives, which have been investigated as potential hypouricemic agents for conditions such as gout. labshake.com

Ion-Imprinted Materials for Metal Ion Separation

Ion imprinting is a technique used to create polymers with cavities specifically shaped to recognize and selectively bind target metal ions. nih.govmdpi.com This "lock and key" mechanism offers high selectivity, making ion-imprinted polymers (IIPs) valuable for removing or preconcentrating specific metal ions from solutions. nih.govnih.gov

Functional monomers with chelating groups are crucial to this process. Pyridine-containing monomers, such as vinylpyridine, are often used due to the nitrogen atom's ability to coordinate with metal ions. nih.gov Research has demonstrated the use of a structurally similar isomer, 4-(aminomethyl)pyridine (B121137) (4-AMP), to functionalize polymers for creating molecularly imprinted polymers (MIPs). In one study, 4-AMP was used to functionalize poly(2-oxazoline)s, with the pyridine (B92270) groups providing enhanced affinity and selectivity for the target molecule, 2,4,5-trichlorophenoxyacetic acid. researchgate.net This highlights the potential of the aminomethylpyridine scaffold in creating highly selective binding sites within a polymer matrix, a principle directly applicable to the separation of metal ions.

Organic-Inorganic Hybrid Perovskites for Optoelectronic Applications

Organic-inorganic hybrid perovskites are a class of materials that have garnered immense interest for their exceptional optoelectronic properties and potential in devices like solar cells and LEDs. umasscreate.net These materials typically follow the chemical formula ABX3, where 'A' is an organic cation. The choice of the organic cation is critical as it influences the material's structure, stability, and electronic properties.

A novel hybrid organic-inorganic perovskite, 2-(aminomethyl pyridine)SbI5, has been synthesized using a sol-gel method. researchgate.net This material incorporates the 2-(aminomethyl)pyridine cation and demonstrates improved photostability, a significant challenge for many hybrid perovskites. researchgate.net The study of this antimony (Sb)-based perovskite is part of a broader effort to find less toxic and more stable alternatives to lead-based perovskites. researchgate.net The material exhibits a band gap of 1.82 eV, making it suitable for absorbing visible light. researchgate.net

Another study explored the use of 3-(aminomethyl)pyridine (B1677787) (3AP) to modify the surface of a GA₀.₀₇MA₀.₉₃PbI₃ perovskite film. nih.gov This surface treatment increased the grain size and crystallinity of the film, leading to a higher quality perovskite layer with suppressed charge recombination. The resulting solar cell showed enhanced power conversion efficiency and remarkable environmental stability. nih.gov

Table 1: Properties of 2-(aminomethyl pyridine)SbI₅ Perovskite

Property Value Reference
Band Gap 1.82 eV researchgate.net
Synthesis Method Sol-gel researchgate.net

Photoelectrochemical (PEC) cells use semiconductor materials to absorb light and drive chemical reactions, such as water splitting to produce hydrogen. The performance of the 2-(aminomethyl pyridine)SbI₅ perovskite was investigated for PEC applications. researchgate.net Under solar light irradiation, the material demonstrated notable photoelectrochemical activity, indicating its potential as a photoanode in water-splitting cells. researchgate.net This performance is attributed to its suitable band gap for visible light absorption and its enhanced stability in operational conditions. researchgate.net

The same 2-(aminomethyl pyridine)SbI₅ hybrid perovskite has also shown significant promise for photocatalytic hydrogen (H₂) generation. researchgate.net Photocatalysis directly uses light to accelerate a chemical reaction on the surface of a catalyst. In tests, this pyridine-incorporated perovskite demonstrated efficient H₂ evolution under solar light. researchgate.net This marks the first report of such photocatalytic properties for this specific type of pyridine-based organic-inorganic perovskite, opening a new avenue for developing stable, lead-free materials for clean energy production. researchgate.net

Carbon Capture and Utilization Applications

Amine-based solvents are a leading technology for capturing carbon dioxide (CO₂) from industrial flue gas. The nitrogen in the amine group reacts with CO₂ to form a soluble salt, effectively scrubbing it from the gas stream. Researchers have investigated aminopyridines, including isomers of aminomethylpyridine like 2-picolylamine and 3-picolylamine, as novel "phase-change" solvents for CO₂ capture. acs.orgacs.org

These aminopyridine solvents are liquids that react with CO₂ to form solid crystalline carbamate (B1207046) salts. acs.orgresearchgate.net This phase change offers a potential advantage over traditional aqueous amine systems. The CO₂-rich solid can be physically separated from the bulk liquid solvent, meaning only the solid needs to be heated for regeneration. acs.orgresearchgate.net This could significantly reduce the energy penalty associated with solvent regeneration, which is a major cost in conventional carbon capture processes. pnnl.gov Studies have shown these solvents possess high CO₂ capture capacities (11-20 wt%) and can be regenerated at temperatures between 120-150 °C. acs.orgosti.gov

Table 2: CO₂ Capture Performance of Related Aminopyridine Solvents

Solvent CO₂ Capture Capacity (wt%) Regeneration Temperature (°C) Reference
2-Picolylamine 11 - 20% 120 - 150 °C acs.orgacs.org
3-Picolylamine 11 - 20% 120 - 150 °C acs.orgacs.org

Future Research Directions and Emerging Areas

Exploration of Novel Derivatizations for Enhanced Properties

The primary amino groups and the pyridine (B92270) nitrogen of 2-(Aminomethyl)pyridin-3-amine offer multiple sites for chemical modification. Future work will focus on creating libraries of novel derivatives to enhance or introduce specific properties. The synthesis of new pyridin-3-amine derivatives is a key area of interest for developing multitargeted protein kinase inhibitors and other biologically active compounds nih.gov. By reacting the aminomethyl and amino moieties, researchers can introduce a wide range of functional groups. For example, reactions with various aldehydes, ketones, or acyl chlorides can yield Schiff bases, amides, and other complex structures. These modifications can significantly alter the molecule's electronic properties, solubility, and steric profile, leading to enhanced performance in materials science or improved efficacy and selectivity as therapeutic agents. The synthesis of polysubstituted pyridine derivatives through various chemical strategies is an active area of research, aiming to create compounds with novel biological activities mdpi.comnih.gov.

A key goal is to develop derivatives with tailored functionalities. For instance, incorporating long alkyl chains could enhance solubility in nonpolar solvents, while adding polyether groups could improve water solubility. Introducing specific pharmacophores could lead to new drug candidates with potential applications as anticancer, antimicrobial, or anti-inflammatory agents nih.govnih.govresearchgate.net. The pyridine scaffold is a prominent feature in modern medicine and is expected to have numerous applications in daily life nih.gov.

Derivative Class Synthetic Approach Potential Enhanced Property Potential Application Area
Schiff BasesCondensation with aldehydes/ketonesMetal chelation, Catalytic activityCatalysis, Sensing
Amides/SulfonamidesAcylation/SulfonylationBiological activity, Receptor bindingPharmaceuticals
N-HeterocyclesCyclization reactionsPhotophysical properties, StabilityOrganic electronics, Materials science
Coordination PolymersReaction with metal saltsPorosity, Catalytic sitesGas storage, Separation

Advanced Spectroscopic Techniques for In-situ Monitoring

Understanding the reaction kinetics and mechanisms involved in the synthesis and derivatization of this compound is crucial for process optimization and scale-up. Advanced spectroscopic techniques that allow for in-situ, real-time monitoring are emerging as indispensable tools. mt.comspectroscopyonline.com Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy can provide continuous data on the concentration of reactants, intermediates, and products as a reaction proceeds, without the need for sampling. mt.com

Interfacing an IR probe with a reaction vessel, including a microwave unit, allows for the real-time tracking of organic transformations. semanticscholar.orgrsc.org This approach enables chemists to gain a deeper understanding of reaction pathways, identify transient intermediates, and determine reaction endpoints with high precision. mt.com For the synthesis of this compound derivatives, these techniques can be used to optimize reaction conditions like temperature, pressure, and catalyst loading, leading to higher yields, improved purity, and safer processes. mt.com The validation of in-situ results with primary analytical techniques like GC, LC, or NMR is important for developing rigorous kinetic models. spectroscopyonline.com

Spectroscopic Technique Principle Information Gained Advantages for In-situ Monitoring
FTIR Spectroscopy (e.g., ReactIR) Measures absorption of infrared radiation due to molecular vibrations. mt.comReal-time concentration tracking of key functional groups (e.g., C=O, N-H). mt.comNon-destructive, rapid data acquisition, applicable to a wide range of chemistries. mt.com
Raman Spectroscopy Measures inelastic scattering of monochromatic light.Tracks changes in molecular bonds, useful for reactions in aqueous media.Can be used "through-the-glass" of reaction vessels, complements FTIR. rsc.org
Near-Infrared (NIR) Spectroscopy Measures overtone and combination bands of molecular vibrations.Provides information on bulk composition.Can penetrate deeper into samples than mid-IR. spectroscopyonline.com

Computational Design of Functionalized Materials and Biologically Active Agents

Computational chemistry and molecular modeling are set to accelerate the discovery of novel applications for this compound derivatives. Density Functional Theory (DFT) and other quantum chemical calculations can predict molecular geometries, electronic structures, and spectroscopic properties of new derivatives before they are synthesized. researchgate.net This predictive power allows for the rational design of molecules with specific desired characteristics.

In materials science, computational screening can identify derivatives suitable for creating functionalized materials like metal-organic frameworks (MOFs) or polymers for applications such as direct air capture of carbon dioxide. arxiv.orgresearchgate.netrsc.org By modeling the interaction between CO2 and various amine-functionalized structures, researchers can predict binding energies and select the most promising candidates for synthesis. arxiv.orgresearchgate.net

In drug discovery, molecular docking simulations can predict how different derivatives of this compound might bind to specific biological targets, such as protein kinases or enzymes. nih.govresearchgate.netmdpi.comnih.gov This in silico screening helps prioritize which compounds to synthesize and test, saving significant time and resources. nih.gov These computational approaches are integral to designing new bioactive agents and understanding structure-activity relationships (SAR). nih.gov

Sustainable Synthesis and Industrial Scale-Up

As the potential applications of this compound and its derivatives grow, the development of sustainable and scalable synthesis routes becomes critical. Future research will focus on "green chemistry" principles to minimize environmental impact and improve economic viability. nih.gov This includes the use of environmentally friendly solvents, green catalysts, and energy-efficient reaction conditions such as microwave-assisted synthesis. nih.gov

The transition from laboratory-scale synthesis to industrial production presents significant challenges. enamine.net Process development and scale-up will require careful optimization of reaction parameters to ensure safety, consistency, and cost-effectiveness. enamine.net Research into robust and efficient processes, such as those that simplify reaction steps and lower catalyst costs, will be essential for the commercialization of products derived from this compound. google.com

Clinical Translation and Pharmaceutical Development

The aminopyridine scaffold is a well-established pharmacophore found in numerous FDA-approved drugs and is a key component in the development of new therapeutic agents. nih.govnih.govrsc.org Given this precedent, derivatives of this compound hold significant potential for clinical translation. Future efforts will focus on the design and synthesis of derivatives as potential treatments for a range of diseases, including cancer, infectious diseases, and neurological disorders. nih.govnih.govnih.gov

The development pipeline for a new drug is a lengthy and complex process. For derivatives of this compound, this will involve:

Lead Optimization: Modifying initial "hit" compounds to improve their potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion).

Preclinical Studies: Evaluating the safety and efficacy of lead compounds in cell-based assays and animal models.

Clinical Trials: Rigorous testing in humans to establish safety and effectiveness for a specific medical condition.

The versatility of the aminopyridine structure allows for fine-tuning of a molecule's physicochemical properties to enhance its drug-like characteristics, such as metabolic stability and cell permeability. nih.gov As research progresses, compounds derived from this compound could emerge as promising candidates for new pharmaceuticals. mdpi.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-(aminomethyl)pyridin-3-amine derivatives?

  • Answer: Synthesis typically involves:

  • Suzuki-Miyaura cross-coupling : For introducing aryl/heteroaryl groups, as demonstrated in the synthesis of 2-(2-chlorophenyl)pyridin-3-amine using arylboronic acids (30% yield) .
  • Microwave-assisted reactions : Reduces reaction time and improves efficiency, as shown in protocols for substituted pyridin-3-amine derivatives .
  • Multicomponent reactions (MCRs) : For functionalization, such as combining amines, aldehydes, and alkynes to access diverse analogs (e.g., imidazo[1,2-a]pyridin-3-amine derivatives) .

Q. How can structural confirmation of this compound derivatives be achieved?

  • Answer: Use a combination of:

  • Spectroscopic techniques :
  • 1H/13C NMR : To confirm substitution patterns and amine proton integration (e.g., 1H NMR in DMSO-d6 for imidazo[1,2-a]pyridin-3-amine derivatives) .
  • IR spectroscopy : Identifies functional groups like NH (3361 cm⁻¹) and C=O (1675 cm⁻¹) .
  • LC-MS/HRMS : Validates molecular weight and purity (e.g., m/z 318 [M-H]⁻ for a related compound) .
  • Elemental analysis : Ensures stoichiometric consistency .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in this compound synthesis?

  • Answer: Key strategies include:

  • Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency, as seen in Suzuki-Miyaura reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction rates .
  • Temperature control : Microwave irradiation (e.g., 150°C for 20 minutes) reduces side reactions and boosts yields .
  • Protecting groups : Use Boc or Fmoc groups to stabilize reactive amines during synthesis .

Q. What approaches resolve contradictions in spectroscopic data for structurally similar derivatives?

  • Answer:

  • Comparative analysis : Cross-reference with databases (e.g., NIST Chemistry WebBook) for known spectra of analogs like 2-amino-3-(trifluoromethyl)pyridine .
  • Computational modeling : Predict NMR/IR spectra using DFT calculations to identify discrepancies caused by electronic effects .
  • X-ray crystallography : Resolve ambiguous structures, as applied in menin-inhibitor complex studies (e.g., ligand KTQ in PDB 6S2K) .

Q. How can this compound derivatives be tailored for biological activity studies?

  • Answer:

  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., sulfonyl or fluorinated groups) to enhance target binding, inspired by COX-2 inhibitor design .
  • Bioisosteric replacement : Substitute the aminomethyl group with trifluoromethyl or halogens to improve metabolic stability (e.g., 2-amino-3-chloro-5-(trifluoromethyl)pyridine) .
  • In vitro assays : Use enzyme inhibition (e.g., COX-2) or cell viability tests to evaluate potency .

Methodological Challenges

Q. What safety protocols are critical when handling reactive this compound derivatives?

  • Answer:

  • Hazard mitigation : Use fume hoods and PPE (gloves, goggles) for compounds with irritant/toxic properties (e.g., R25/R36 risk phrases) .
  • Storage : Keep under inert atmosphere (N₂/Ar) to prevent oxidation, as recommended for pyridin-3-amine analogs .
  • Waste disposal : Follow guidelines for halogenated or fluorinated byproducts (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-amine) .

Q. How can researchers leverage computational tools to predict reaction outcomes for novel derivatives?

  • Answer:

  • Machine learning (ML) : Train models on reaction datasets (e.g., Ugi reactions or C–N couplings) to predict optimal conditions .
  • Retrosynthetic software : Tools like LabMate.AI propose synthetic routes for target molecules .
  • Docking simulations : Predict binding modes of derivatives with target proteins (e.g., menin) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.